molecular formula C12H17F7N2O4 B1407388 1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate CAS No. 1706463-13-9

1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate

Cat. No. B1407388
M. Wt: 386.26 g/mol
InChI Key: VUVAJHHUCWTZQF-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate is a chemical compound with the following properties:



  • CAS Number : 178311-53-0

  • Molecular Weight : 384.28 g/mol

  • Physical Form : Solid

  • Storage Temperature : Refrigerator

  • Purity : 95%



Molecular Structure Analysis

The molecular structure of 1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate consists of an azetidine ring fused to a piperidine ring, with a fluorine atom attached to the piperidine moiety. The trifluoroacetate group is also associated with the piperidine nitrogen.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution, addition, or cyclization reactions. Investigating its reactivity with different reagents and conditions would provide valuable insights.



Physical And Chemical Properties Analysis


  • Solubility : Information on solubility in various solvents would be essential for practical applications.

  • Melting Point : Determining the melting point can aid in characterizing the compound.

  • Spectral Data : Obtaining NMR, IR, and UV-Vis spectra would assist in structural confirmation.


Safety And Hazards


  • Hazard Statements : The compound is associated with hazards such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

  • Safety Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.


Future Directions


  • Biological Studies : Investigate its potential as a pharmacological agent or probe.

  • Synthetic Optimization : Optimize synthetic routes for scalability and efficiency.

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance desired properties.

  • Application Development : Assess its utility in drug discovery, materials science, or other fields.


properties

IUPAC Name

1-(azetidin-3-yl)-4-fluoropiperidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2.2C2HF3O2/c9-7-1-3-11(4-2-7)8-5-10-6-8;2*3-2(4,5)1(6)7/h7-8,10H,1-6H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVAJHHUCWTZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F7N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate
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Reactant of Route 6
1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate

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